2-(3,4-Difluorophenyl)ethanamine
Overview
Description
2-(3,4-Difluorophenyl)ethanamine is a chemical compound with the molecular formula C8H9F2N . It has an average mass of 157.161 Da and a monoisotopic mass of 157.070313 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 202.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.9±3.0 kJ/mol and a flash point of 91.1±10.2 °C . The compound has a molar refractivity of 39.3±0.3 cm3, and its polar surface area is 26 Å2 .Scientific Research Applications
Analytical Characterization of Hallucinogenic Substances : A study by Zuba & Sekuła (2013) reports the analytical properties of hallucinogenic substances, including derivatives of the 2C-series of phenethylamine drugs. This research is significant for understanding the composition and effects of these substances.
Development of Novel Synthetic Routes : Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in medical treatments. This showcases the compound's role in synthesizing important pharmaceuticals.
Biological and Pharmacological Studies : Eshleman et al. (2018) conducted a study on the neurochemical pharmacology of psychoactive N-benzylphenethylamines, demonstrating the compound's significance in understanding neurological effects and potential therapeutic applications.
Environmental and Toxicological Research : In 1997, Walter & Cooke explored the use of 2-(Decylthio)Ethanamine Hydrochloride as a new multifunctional biocide, highlighting the compound's utility in environmental applications.
Chemical Characterization and Identification : Lum et al. (2016) identified and characterized heptafluorobutyric anhydride derivatives of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines, illustrating the importance of the compound in forensic science and drug testing.
Synthesis and Antioxidant Activity : Research by Sancak et al. (2012) on the synthesis and antioxidant activities of new trisubstituted triazoles indicates the potential of 2-(3,4-Difluorophenyl)ethanamine in developing compounds with antioxidant properties.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(3,4-difluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDNYQJKIUMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392747 | |
Record name | 2-(3,4-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220362-31-2 | |
Record name | 2-(3,4-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-Difluorophenyl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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